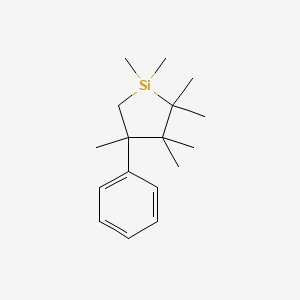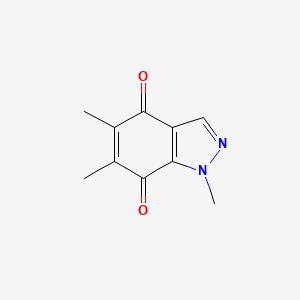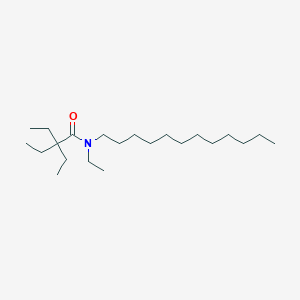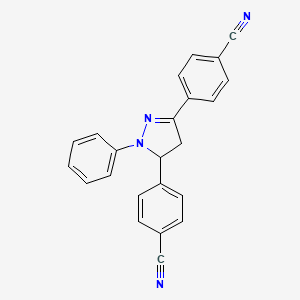
4,4'-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a phenyl group and benzonitrile moieties attached to the pyrazole ring. Pyrazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile typically involves the cyclocondensation of hydrazine with carbonyl compounds. One common method is the reaction of phenylhydrazine with benzaldehyde derivatives under acidic or basic conditions to form the pyrazoline intermediate, which is then oxidized to the pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like sodium borohydride or hydrogen gas.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl rings using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Bromine, hydrogen peroxide
Reducing Agents: Sodium borohydride, hydrogen gas
Catalysts: Hydrochloric acid, sodium acetate
Solvents: Ethanol, acetic acid
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
4,4’-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile has a wide range of scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4,4’-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes and proteins, modulating their functions .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole
- 3-Amino-4,5-dihydro-1-phenylpyrazole
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
Uniqueness
4,4’-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzonitrile groups enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
88405-23-6 |
|---|---|
Molecular Formula |
C23H16N4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[5-(4-cyanophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]benzonitrile |
InChI |
InChI=1S/C23H16N4/c24-15-17-6-10-19(11-7-17)22-14-23(20-12-8-18(16-25)9-13-20)27(26-22)21-4-2-1-3-5-21/h1-13,23H,14H2 |
InChI Key |
DGTMRAVPMFBDIR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)C#N)C3=CC=CC=C3)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


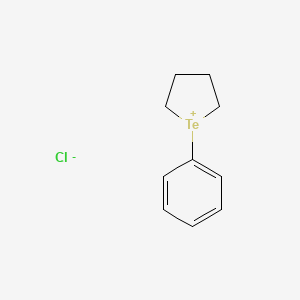
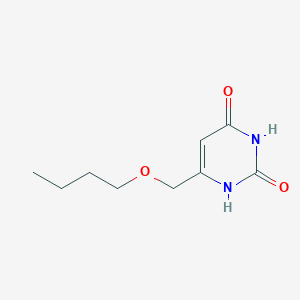
![(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14400540.png)
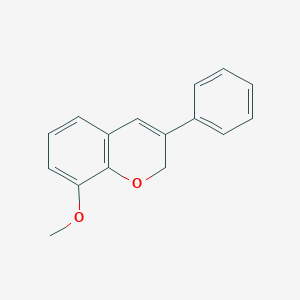
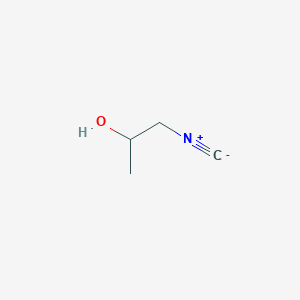
![3-Methyl-3-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14400569.png)
![N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide](/img/structure/B14400578.png)
![2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14400579.png)
![Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14400584.png)
